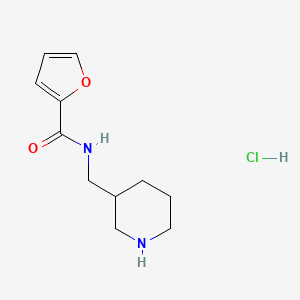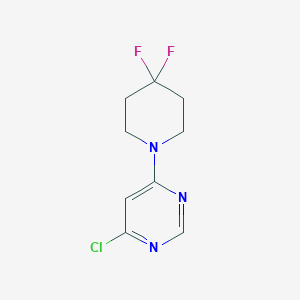
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H10ClF2N3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at position 4 with a chlorine atom and at position 6 with a 4,4-difluoropiperidin-1-yl group .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidine derivatives, including 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine , have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Fibrosis Activities
Research has shown that pyrimidine derivatives can be effective in combating fibrosis. They have been evaluated against immortalized rat hepatic stellate cells, with some compounds showing better anti-fibrotic activities than existing drugs . This suggests that 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine could be a precursor or a model compound for developing novel anti-fibrotic medications.
Synthesis of Novel Compounds
The halogenated pyrimidine structure of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine makes it an excellent starting material for the synthesis of a variety of novel compounds. Its reactivity allows for the introduction of different aryl groups, which can lead to the creation of new molecules with potential pharmacological activities .
Structure-Activity Relationship (SAR) Studies
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine: can be used in SAR studies to understand the relationship between chemical structure and biological activity. This is crucial for the rational design of drugs with enhanced efficacy and reduced toxicity .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine It is known that pyrimidine derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine involves the Suzuki–Miyaura (SM) coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine The suzuki–miyaura coupling reaction, which is involved in its mode of action, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine It is known that pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine It is known that the suzuki–miyaura coupling reaction, which is involved in its mode of action, is successful due to a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3/c10-7-5-8(14-6-13-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHUFMQWODZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)
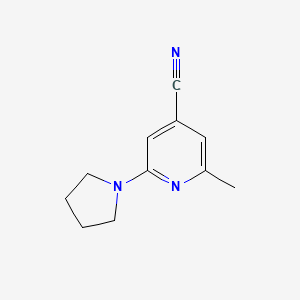
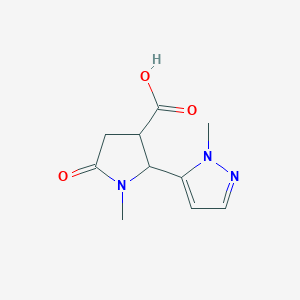

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)

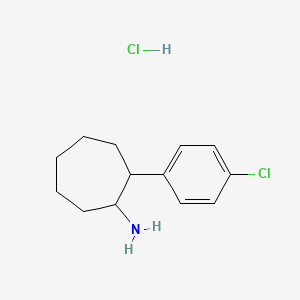

![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)
![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)

